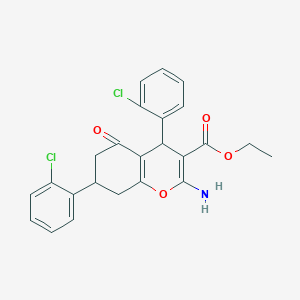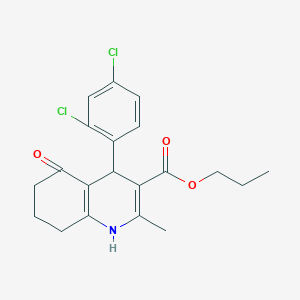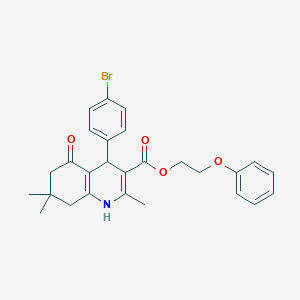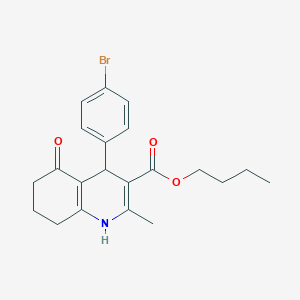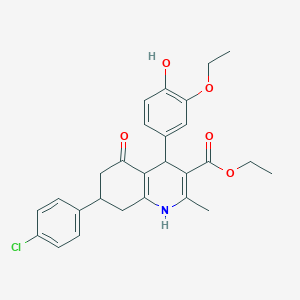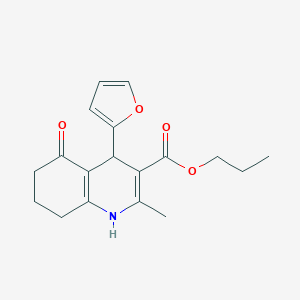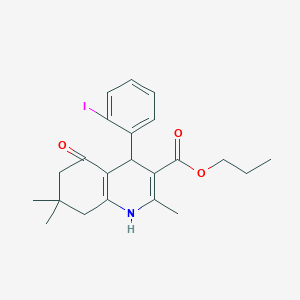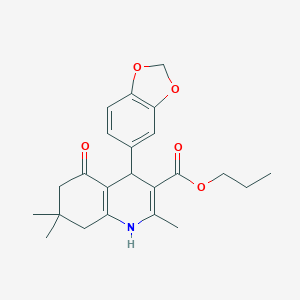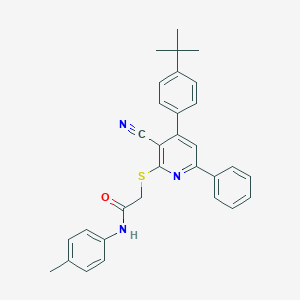
2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a sulfanyl group
Preparation Methods
The synthesis of 2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyridine ring, followed by the introduction of the cyano and sulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reduce costs .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. .
Scientific Research Applications
2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways involving sulfanyl and cyano groups.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding, while the sulfanyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other similar compounds, 2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-{[4-(4-tert-butylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide These compounds share some structural similarities but differ in their specific functional groups and overall reactivity .
Properties
CAS No. |
332127-85-2 |
|---|---|
Molecular Formula |
C31H29N3OS |
Molecular Weight |
491.6g/mol |
IUPAC Name |
2-[4-(4-tert-butylphenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C31H29N3OS/c1-21-10-16-25(17-11-21)33-29(35)20-36-30-27(19-32)26(18-28(34-30)23-8-6-5-7-9-23)22-12-14-24(15-13-22)31(2,3)4/h5-18H,20H2,1-4H3,(H,33,35) |
InChI Key |
DRLKFGVWAVRHCE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-{[2,4-bis(methyloxy)phenyl]amino}-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B409132.png)
![ethyl 4-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]amino}benzoate](/img/structure/B409133.png)
![ethyl 4-{[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]amino}benzoate](/img/structure/B409135.png)
![ethyl 4-{[4-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]amino}benzoate](/img/structure/B409137.png)
![6-Methoxy-3-[2-(3-trifluoromethyl-phenylamino)-thiazol-4-yl]-chromen-2-one](/img/structure/B409139.png)
